molecular formula C10H16O4S B14599168 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate CAS No. 61146-99-4

2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate

Cat. No.: B14599168
CAS No.: 61146-99-4
M. Wt: 232.30 g/mol
InChI Key: HIUCYENJIKPFDO-UHFFFAOYSA-N
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Description

2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate is an organic compound that features both ester and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate typically involves the esterification of 2-mercaptoethanol with ethyl 2-bromo-2-oxoacetate, followed by the reaction with methacrylic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester and thioether groups can undergo hydrolysis and oxidation, respectively, leading to the formation of reactive intermediates. These intermediates can interact with proteins, DNA, and other biomolecules, potentially leading to biological effects such as antimicrobial and anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate is unique due to its combination of ester and thioether functional groups, which provide a versatile platform for chemical modifications and applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable complexes with other molecules makes it a valuable compound for research and industrial applications .

Properties

CAS No.

61146-99-4

Molecular Formula

C10H16O4S

Molecular Weight

232.30 g/mol

IUPAC Name

2-(2-ethoxy-2-oxoethyl)sulfanylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H16O4S/c1-4-13-9(11)7-15-6-5-14-10(12)8(2)3/h2,4-7H2,1,3H3

InChI Key

HIUCYENJIKPFDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCCOC(=O)C(=C)C

Origin of Product

United States

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